(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with benzyl, chloro, ethoxy, and pyrazolyl groups, enhancing its chemical versatility and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-halo carbonyl compounds under basic conditions. The subsequent steps involve the introduction of the benzyl, chloro, ethoxy, and pyrazolyl groups through various substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness. The specific details of industrial production methods would depend on the intended application and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts or specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions would result in various derivatives depending on the nucleophile introduced.
Scientific Research Applications
(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the benzyl, chloro, ethoxy, and pyrazolyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Pyrazolyl Derivatives: Compounds featuring the pyrazolyl group, which may have similar biological activities.
Benzyl-Substituted Compounds: Molecules with benzyl groups that can exhibit similar chemical reactivity.
Uniqueness
(5Z)-3-benzyl-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H22ClN3O2S2 |
---|---|
Molecular Weight |
532.1 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22ClN3O2S2/c1-2-34-24-14-13-20(15-23(24)29)26-21(18-32(30-26)22-11-7-4-8-12-22)16-25-27(33)31(28(35)36-25)17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3/b25-16- |
InChI Key |
VOKDUFPKHLGYGW-XYGWBWBKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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